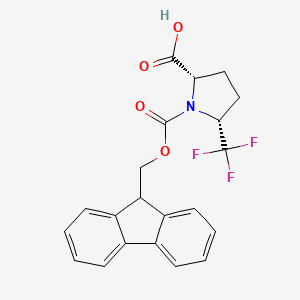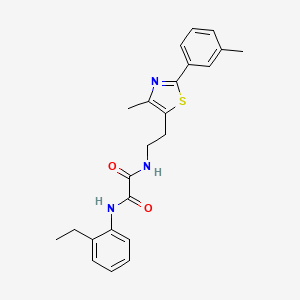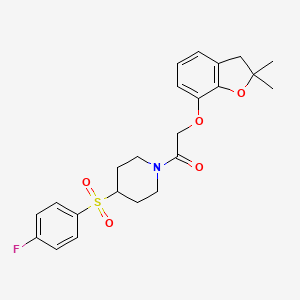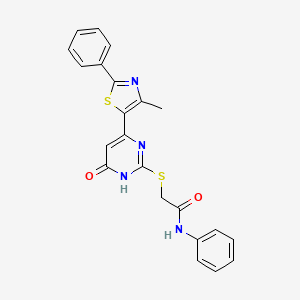
4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a trifluoromethyl group (CF3), which is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, trifluoromethylpyridine (TFMP) and its intermediates are synthesized using different methods, one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The trifluoromethyl group (CF3) is attached to a pyridine ring, which is then connected to a piperidine ring through a methoxy bridge. The piperidine ring is further connected to a pyrimidine ring, which has a cyclopropyl group attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex due to its multifunctional nature. For instance, the trifluoromethyl group can undergo various reactions due to the presence of the highly electronegative fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the trifluoromethyl group is known to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Notably, 4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine serves as an effective organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Idiopathic Pulmonary Fibrosis (IPF) Treatment
Idiopathic pulmonary fibrosis (IPF) is a chronic and often fatal lung disease. Researchers have discovered that 4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine, along with its analogs, acts as a potent inhibitor of discoidin domain receptors (DDRs). DDRs play a role in fibrosis, and inhibiting them may offer therapeutic benefits for IPF patients .
Future Directions
properties
IUPAC Name |
4-cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-7-23-18(15)26-8-5-13(6-9-26)11-27-17-10-16(14-3-4-14)24-12-25-17/h1-2,7,10,12-14H,3-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJAEVNLWLGAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-((1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-yl)methoxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2458675.png)
![(E)-3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2458680.png)

![Methyl 2-((3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2458682.png)

![4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2458686.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2458691.png)

![3-Amino-1-[2-(dimethylamino)ethyl]pyrazole-4-carbonitrile](/img/structure/B2458693.png)



